molecular formula C24H22ClNO3 B2486093 N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide CAS No. 312750-78-0

N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide

Cat. No.: B2486093
CAS No.: 312750-78-0
M. Wt: 407.89
InChI Key: YTGHGJCDXOKGEV-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide is a synthetic benzamide derivative designed for advanced chemical and pharmacological research. Benzamide compounds are recognized as versatile scaffolds in medicinal chemistry, with documented scientific investigations covering antimicrobial and gastrointestinal prokinetic applications . As part of this structurally active family, this butoxy-substituted analog is of significant interest for exploring structure-activity relationships, particularly in the development of novel therapeutic agents. Researchers are investigating such compounds for their potential efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The molecular structure, which incorporates a 4-butoxy chain, may influence properties like lipophilicity and binding affinity, making it a valuable candidate for hit-to-lead optimization studies. The precise mechanism of action is subject to ongoing research but may involve interactions with specific enzymatic targets or receptors, similar to other benzamides that have shown activity as serotonin receptor agonists or enzyme inhibitors . This product is intended for in-vitro analysis in controlled laboratory settings only. It is not classified as a drug or medicine, and it has not been approved by the FDA for the diagnosis, treatment, or cure of any disease. Any form of human or veterinary administration is strictly prohibited by law .

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClNO3/c1-2-3-15-29-20-12-9-18(10-13-20)24(28)26-22-14-11-19(25)16-21(22)23(27)17-7-5-4-6-8-17/h4-14,16H,2-3,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGHGJCDXOKGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide typically involves the reaction of 2-benzoyl-4-chloroaniline with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R1, R2) Key Properties (LogP, H-bonding)
This compound C₂₄H₂₂ClNO₃ 415.9* R1 = Benzoyl; R2 = 4-butoxy High LogP (~6.1†), 1 H-donor, 4 H-acceptors
N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide C₁₅H₁₃ClN₂O₂ 288.1 R1 = Benzoyl; R2 = 2-aminoacetamido Lower LogP (~3.5‡), 2 H-donors, 3 H-acceptors
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide C₁₅H₁₁Cl₂NO₂ 316.2 R1 = Benzoyl; R2 = 2-chloroacetamido Moderate LogP (~4.0), 1 H-donor, 3 H-acceptors
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 337.1 R1 = 4-Bromo; R2 = 2-nitro Polar (nitro group), LogP ~2.8
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide C₂₄H₂₂N₂O₂S 402.5 R1 = Benzothiazole; R2 = 4-butoxy High LogP (6.1), 1 H-donor, 4 H-acceptors

*Calculated based on molecular formula.
†Estimated from analog in .
‡Estimated from .

Key Observations:

  • The 4-butoxy group in the target compound increases lipophilicity (LogP ~6.1) compared to analogs with smaller substituents (e.g., 2-aminoacetamide, LogP ~3.5). This property may enhance tissue penetration but reduce aqueous solubility.

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

  • Chemical Formula : C_{18}H_{18}ClNO_{2}
  • Molecular Weight : 323.79 g/mol

The compound features a benzamide core with a butoxy group and a chlorophenyl substituent, which may contribute to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies suggest that it may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle proteins. This action is likely mediated by its interaction with specific cellular targets involved in proliferation and survival pathways.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with several molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes related to cell signaling pathways, impacting processes such as inflammation and cellular proliferation.
  • Receptor Modulation : It could bind to receptors that regulate cell growth and apoptosis, altering their activity and leading to therapeutic effects .

In vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For example, one study reported a significant reduction in cell viability at concentrations ranging from 10 to 50 µM after 48 hours of treatment.

Cell LineIC50 (µM)Effect on Cell Viability (%)
MCF-7 (Breast)2560%
A549 (Lung)3055%

Animal Studies

Animal models have also been employed to assess the therapeutic potential of the compound. In a study involving tumor-bearing mice, administration of this compound resulted in reduced tumor size compared to control groups. The compound was administered at doses ranging from 5 to 20 mg/kg body weight.

Safety and Toxicity

Preliminary toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its toxicity and side effects, particularly in long-term use scenarios .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-(2-benzoyl-4-chlorophenyl)-4-butoxybenzamide?

The synthesis typically involves multi-step reactions, including chloroacetylation of 2-amino-5-chlorobenzophenone followed by coupling with 4-butoxybenzoyl chloride. Key steps include reflux conditions to enhance reaction rates and yields, and purification via column chromatography. Analytical techniques such as NMR spectroscopy and mass spectrometry are critical for confirming purity and structural integrity .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard for structural elucidation. The compound forms intramolecular hydrogen bonds between the amide hydrogen and benzoyl oxygen, stabilizing the planar conformation. Intermolecular C–H···O and C–H···π interactions further stabilize the crystal lattice, as observed in related derivatives . Spectroscopic methods (¹H/¹³C NMR, IR) are used to confirm functional groups, with aromatic protons and carbonyl groups showing distinct signals .

Q. What analytical techniques are recommended for purity assessment?

High-performance liquid chromatography (HPLC) coupled with UV detection ensures purity, while tandem mass spectrometry (LC-MS/MS) identifies degradation products. Thin-layer chromatography (TLC) is used for real-time reaction monitoring .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence physicochemical stability?

The compound’s stability is governed by hydrogen bonding (N–H···O) and van der Waals interactions. For example, in related structures, C–H···O contacts form centrosymmetric dimers, and C–H···π interactions involving aromatic rings contribute to packing efficiency. These features can be analyzed using SHELX software for crystallographic refinement .

Q. What experimental strategies resolve contradictions in structural data between crystallographic and spectroscopic analyses?

Discrepancies may arise from dynamic vs. static structural features. For instance, NMR may indicate rotational flexibility in solution, while X-ray data reflect a fixed conformation. Combining density functional theory (DFT) calculations with variable-temperature NMR can reconcile such differences .

Q. How does this compound degrade under acidic conditions, and how can degradation pathways be controlled?

In acidic aqueous solutions, the compound undergoes reversible hydrolysis to form intermediates like N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide. Solid-phase extraction (SPE) can regenerate the parent compound by shifting equilibrium. LC-MS/MS is essential for tracking degradation kinetics and identifying byproducts .

Q. What role do halogen substituents (Cl, Br) play in modulating biological activity?

Chlorine at the 4-position enhances lipophilicity and binding affinity to hydrophobic enzyme pockets. Comparative studies with brominated analogs show increased steric effects, altering target selectivity. Structure-activity relationship (SAR) studies using in vitro assays (e.g., enzyme inhibition) are critical for optimization .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to enzymes like p38 MAP kinase. Pharmacophore mapping identifies key interactions (e.g., hydrogen bonds with catalytic residues), validated by mutagenesis studies .

Methodological Challenges

Q. What are the limitations of crystallographic data in predicting solution-phase behavior?

Crystal structures may not reflect conformational flexibility observed in solution. For example, the planar amide group in X-ray data contrasts with rotational freedom detected via NMR. Pairing crystallography with solution-state spectroscopy and DFT provides a holistic view .

Q. How can researchers optimize synthetic yields while minimizing side reactions?

Kinetic studies using in situ IR or Raman spectroscopy identify optimal reaction conditions (e.g., temperature, solvent polarity). For instance, polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates in chloroacetylation steps .

Key Citations

  • Structural insights:
  • Degradation studies:
  • Synthetic protocols:
  • Biological activity:

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